Methyl 6-ethoxy-2-methylnicotinate
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Overview
Description
Methyl 6-ethoxy-2-methylnicotinate: is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by its molecular formula C10H13NO3 and is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-2-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C . The process involves mixing 6-methylnicotinic acid with an alcoholic solvent, adjusting the pH to ≤1, and maintaining the reaction temperature to obtain the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is typically followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-ethoxy-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-ethoxy-2-methylnicotinic acid.
Reduction: Formation of 6-ethoxy-2-methyl-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethoxy-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of central nervous system disorders.
Mechanism of Action
The mechanism of action of Methyl 6-ethoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used for its vasodilatory properties.
Methyl 2-methoxy-6-methylnicotinate: A similar compound with a methoxy group instead of an ethoxy group.
Comparison:
Uniqueness: Methyl 6-ethoxy-2-methylnicotinate is unique due to its specific ethoxy substitution, which may confer distinct chemical and biological properties compared to its analogs.
Applications: While similar compounds like Methyl nicotinate are primarily used for their vasodilatory effects, this compound is explored for a broader range of applications, including its potential therapeutic effects
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 6-ethoxy-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-6-5-8(7(2)11-9)10(12)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
FRVPYJYBLMQCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OC)C |
Origin of Product |
United States |
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